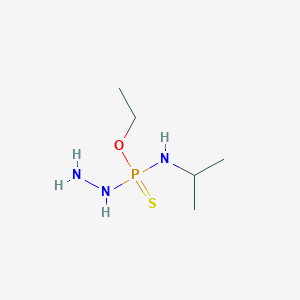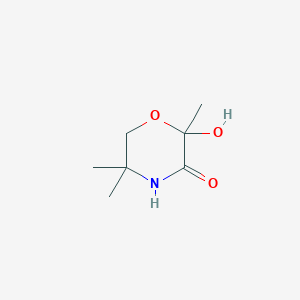
3-Morpholinone, 2-hydroxy-2,5,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholinone, 2-hydroxy-2,5,5-trimethyl- is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol It is characterized by a morpholinone ring substituted with hydroxy and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinone, 2-hydroxy-2,5,5-trimethyl- typically involves the reaction of morpholine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2,5,5-trimethyl-2-hydroxy-3-morpholinone with suitable chlorinating agents . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or distillation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Morpholinone, 2-hydroxy-2,5,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinone derivatives .
Scientific Research Applications
3-Morpholinone, 2-hydroxy-2,5,5-trimethyl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Morpholinone, 2-hydroxy-2,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxy and trimethyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Morpholinone, 2-hydroxy-2,5,5-trimethyl- include other morpholinone derivatives with different substituents, such as:
- 3-Morpholinone, 2-hydroxy-2,5-dimethyl-
- 3-Morpholinone, 2-hydroxy-2,5,5-trimethyl-4-methyl
Uniqueness
The uniqueness of 3-Morpholinone, 2-hydroxy-2,5,5-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other morpholinone derivatives may not be as effective .
Properties
CAS No. |
53153-49-4 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-hydroxy-2,5,5-trimethylmorpholin-3-one |
InChI |
InChI=1S/C7H13NO3/c1-6(2)4-11-7(3,10)5(9)8-6/h10H,4H2,1-3H3,(H,8,9) |
InChI Key |
ZCDLPIUJDJTPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(C(=O)N1)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




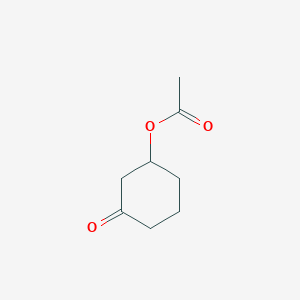


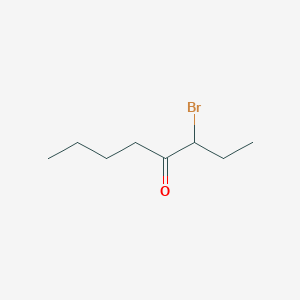
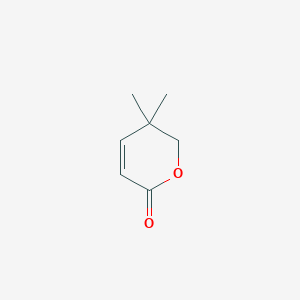
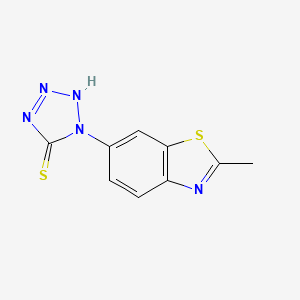
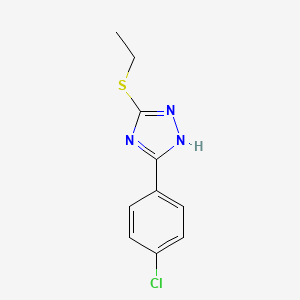

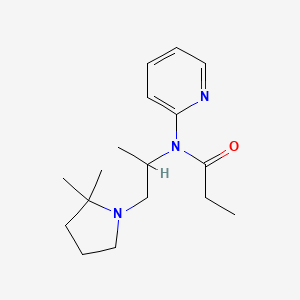
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
